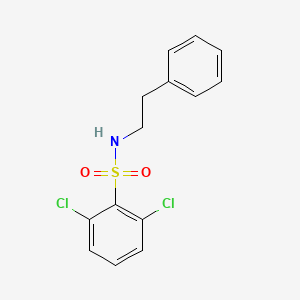

2,6-dichloro-N-(2-phenylethyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

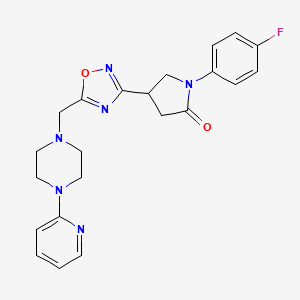

2,6-dichloro-N-(2-phenylethyl)benzenesulfonamide is a chemical compound with the molecular formula C14H13Cl2NO2S . It has an average mass of 330.229 Da and a monoisotopic mass of 329.004395 Da .

Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, the C-amidoalkylation of p-cresol with 4-chloro-N-(2,2-dichloro-2-phenylethylidene)benzenesulfonamide in the presence of H2SO4, oleum, or a mixture of H2SO4 and P4O10 was studied . The reaction leads to the formation of 4-chloro-N-[2,2-dichloro-1-(2-hydroxy-5-methylphenyl)-2-phenylethyl]benzenesulfonamide .Molecular Structure Analysis

The molecular structure of this compound consists of a benzenesulfonamide core with two chlorine atoms and a phenylethyl group attached .Chemical Reactions Analysis

In the presence of H2SO4, oleum, or a mixture of H2SO4 and P4O10, the C-amidoalkylation of p-cresol with 4-chloro-N-(2,2-dichloro-2-phenylethylidene)benzenesulfonamide not only leads to the targeted 4-chloro-N-[2,2-dichloro-1-(2-hydroxy-5-methylphenyl)-2-phenylethyl]benzenesulfonamide but is also accompanied by unexpected formation of the heterocyclic derivatives 4-chloro-N-(5-methyl-2-phenyl-1-benzofuran-3-yl)benzenesulfonamide and 5-methyl-3-phenyl-2-benzofuran-2(3H)-one .科学的研究の応用

Cascade Synthesis Applications

- Synthetic Chemistry : The compound has been utilized in synthetic chemistry for the cascade synthesis of complex molecules. For example, derivatives of 2,6-dichloro-N-(2-phenylethyl)benzenesulfonamide reacted with thiourea under specific conditions to produce 5-(4-methoxyphenyl)-4-phenyl-1,3-thiazole-2-amine, showcasing a probable reaction scheme involving cyclization and heterocyclization processes (Rozentsveig et al., 2011).

Reactions with Aromatic and Heterocyclic Compounds

- Chemical Reactivity : The compound is involved in reactions with benzene, toluene, and 2-chlorothiophene to produce N-[1-aryl(or hetaryl)-2,2-dichloro-2-phenylethyl]arenesulfonamides, indicating its versatility in chemical transformations (Rozentsveig et al., 2001).

Structural Analysis

- X-ray Diffraction : Studies include detailed structural analysis through X-ray diffraction, highlighting the molecular and electronic structure of related sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride. Such analyses contribute to understanding the steric effects and reactivity of these compounds (Rublova et al., 2017).

Synthesis and Antimicrobial Activity

- Antimicrobial Research : Novel benzenesulfonamides, including those related to the 2,6-dichloro-N-(2-phenylethyl) variant, have been synthesized and evaluated for their antimicrobial and anti-HIV activity, highlighting their potential in medicinal chemistry and drug development (Iqbal et al., 2006).

Inhibitors and Synthetic Applications

- Enzyme Inhibition : Compounds structurally related to this compound have been investigated as inhibitors for carbonic anhydrase I, II, IX, and XII, demonstrating the potential of these sulfonamides in therapeutic applications, particularly in targeting tumor-associated enzymes (Lolak et al., 2019).

Safety and Hazards

作用機序

Target of Action

The primary targets of 2,6-dichloro-N-phenethylbenzenesulfonamide are currently unknown. The compound has been studied theoretically

Mode of Action

For instance, it has been found to exhibit non-linear optical (NLO) properties, which are often associated with the ability to interact with light and other electromagnetic radiation .

特性

IUPAC Name |

2,6-dichloro-N-(2-phenylethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2NO2S/c15-12-7-4-8-13(16)14(12)20(18,19)17-10-9-11-5-2-1-3-6-11/h1-8,17H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZYHINWWESEHRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNS(=O)(=O)C2=C(C=CC=C2Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1E,3E,5E,7E)-4,5,8-tris(hydroxymethyl)cycloocta-1,3,5,7-tetraen-1-yl]methanol](/img/structure/B2802571.png)

![2,6-dichloro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2802576.png)

![2-[3-(2-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2802577.png)

![2-(Furan-2-yl)-5-(phenyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2802583.png)

![(2,4,9-trimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)acetic acid](/img/structure/B2802587.png)

![2-[(2-Amino-5-methylphenyl)carbamoylamino]acetic acid](/img/structure/B2802590.png)

![(Z)-methyl 2-(6-chloro-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2802591.png)